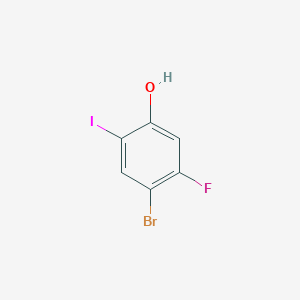

4-Bromo-5-fluoro-2-iodophenol

説明

4-Bromo-5-fluoro-2-iodophenol is a halogenated phenolic compound featuring bromine (Br), fluorine (F), and iodine (I) substituents at positions 4, 5, and 2, respectively, on the aromatic ring. Its molecular formula is C₆H₃BrFIO, with an average molecular weight of 333.35 g/mol (estimated based on analogous structures) . The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

特性

分子式 |

C6H3BrFIO |

|---|---|

分子量 |

316.89 g/mol |

IUPAC名 |

4-bromo-5-fluoro-2-iodophenol |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |

InChIキー |

KKRLLFVPZWZFCI-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1F)Br)I)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

The following table compares 4-Bromo-5-fluoro-2-iodophenol with key analogs, highlighting substituent positions, molecular properties, and applications:

Key Findings from Research

- Reactivity Trends: Iodine vs. Chlorine/Bromine: The presence of iodine in 4-Bromo-5-fluoro-2-iodophenol enhances its utility in Ullmann or Sonogashira couplings due to iodine’s superior leaving-group ability compared to chlorine or bromine . Fluorine Effects: Fluorine’s electronegativity increases the acidity of the phenolic -OH group (pKa ~8–9, estimated), facilitating deprotonation in nucleophilic substitutions .

- Thermal and Physical Properties: Analogs like 2-bromo-5-fluoro-4-iodophenol (CAS 1564796-94-6) lack explicit melting/boiling points in the evidence, but halogen-rich phenols generally exhibit high densities (>1.6 g/cm³) and moderate solubility in polar aprotic solvents . Nitro-substituted analogs (e.g., 4-Bromo-5-fluoro-2-nitrophenol) display elevated thermal instability, with decomposition observed near 150°C .

- Applications in Drug Discovery: 4-Bromo-5-chloro-2-fluorophenol (CAS 1805518-69-7) is a precursor to triazole-based antimicrobial agents, highlighting the role of halogen diversity in bioactivity . Difluoro-substituted analogs (e.g., 2-Bromo-4,5-difluorophenol) are critical in synthesizing fluorinated drug candidates with enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。